molecular formula C7H14N2O5 B1261075 3-Hydroxy-(meso-2,6-diaminopimelic acid)

3-Hydroxy-(meso-2,6-diaminopimelic acid)

Cat. No. B1261075
M. Wt: 206.2 g/mol
InChI Key: JHMRHRMTDUWTBU-LJJLCWGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R*,6S*)-2,6-diamino-3xi-hydroxyheptanedioic acid is an amino dicarboxylic acid that is meso-2,6-diaminopimelic acid in which a hydrogen at position 3 has been replaced by a hydroxy group. It is a constituent of bacterial cell wall peptidoglycan. It is an amino dicarboxylic acid, a 3-hydroxy carboxylic acid and a non-proteinogenic alpha-amino acid. It derives from a meso-2,6-diaminopimelic acid.

Scientific Research Applications

Enzyme Inhibition and Antibacterial Activities

Research has shown that analogs of diaminopimelic acid, including 3-hydroxy-(meso-2,6-diaminopimelic acid), act as inhibitors or substrates for various enzymes. For instance, they inhibit meso-diaminopimelate dehydrogenase and LL-diaminopimelate epimerase, essential in bacterial cell wall synthesis. These inhibitory effects suggest potential for developing new antibacterial agents (Lam et al., 1988).

Synthesis and Structural Importance in Bacterial Cell Walls

3-Hydroxy-(meso-2,6-diaminopimelic acid) is a key component of bacterial cell walls and a biosynthetic precursor of L-lysine. Research has focused on its stereospecific synthesis from L-glutamic acid, highlighting its structural significance in bacterial cell walls and its role in synthetic immunostimulants (Holcomb et al., 1994).

Role in Peptidoglycan Structure and Analysis

Studies have identified 3-hydroxy-(meso-2,6-diaminopimelic acid) in bacterial cell walls, indicating its role in the structure of peptidoglycan. It's been detected in various microorganisms, emphasizing its widespread occurrence in the bacterial kingdom and importance in microbial biochemistry (Plapp & Kandler, 1967).

Thermostable Enzymes for Amino Acid Synthesis

Research has explored the use of meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum, which shows activity towards 3-hydroxy-(meso-2,6-diaminopimelic acid). This enzyme's stability and substrate specificity have implications for efficient amino acid synthesis in industrial applications (Gao et al., 2012).

Novel Mechanisms of Bacterial Growth Inhibition

Analogues of 3-hydroxy-(meso-2,6-diaminopimelic acid) have been shown to inhibit bacterial growth by targeting specific enzymes, suggesting new avenues for antibacterial drug development. This research is crucial for understanding bacterial resistance mechanisms and developing new treatments (Baumann et al., 1988).

properties

Product Name

3-Hydroxy-(meso-2,6-diaminopimelic acid)

Molecular Formula

C7H14N2O5

Molecular Weight

206.2 g/mol

IUPAC Name

(2R,6S)-2,6-diamino-3-hydroxyheptanedioic acid

InChI

InChI=1S/C7H14N2O5/c8-3(6(11)12)1-2-4(10)5(9)7(13)14/h3-5,10H,1-2,8-9H2,(H,11,12)(H,13,14)/t3-,4?,5+/m0/s1

InChI Key

JHMRHRMTDUWTBU-LJJLCWGRSA-N

Isomeric SMILES

C(CC([C@H](C(=O)O)N)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(C(=O)O)N)C(C(C(=O)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-(meso-2,6-diaminopimelic acid)
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Reactant of Route 5
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Reactant of Route 6
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